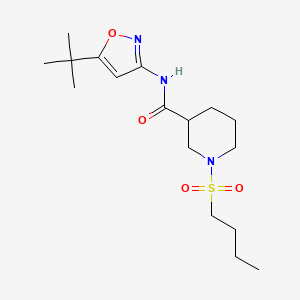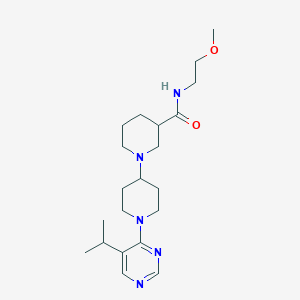![molecular formula C10H9F6NO B5394935 2-[1-amino-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-4-methylphenol](/img/structure/B5394935.png)
2-[1-amino-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-4-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-amino-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-4-methylphenol is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as AMTB and has been found to have interesting properties that make it useful in various fields of research.
Wirkmechanismus
The mechanism of action of AMTB involves its interaction with the TRPM8 channel. This interaction results in the inhibition of the channel's activity, which leads to a decrease in the sensation of cold temperatures. This mechanism of action has been studied in various cell types and animal models, and has potential applications in the development of new therapies for pain and other conditions.
Biochemical and Physiological Effects
AMTB has been found to have various biochemical and physiological effects in different cell types and animal models. These effects include the inhibition of TRPM8 channel activity, changes in intracellular calcium levels, and alterations in gene expression. These effects have been studied in the context of various conditions, including pain, inflammation, and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
AMTB has several advantages for use in lab experiments. It is a potent and selective inhibitor of the TRPM8 channel, which makes it useful for studying the role of this channel in various conditions. It is also relatively easy to synthesize, which makes it accessible to researchers. However, there are also some limitations to its use. For example, it may have off-target effects on other ion channels, which could complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the study of AMTB and its potential applications in scientific research. One area of interest is in the development of new therapies for pain and other conditions. Another area of interest is in the study of the TRPM8 channel and its role in various physiological and pathological processes. Additionally, there is potential for the development of new drugs based on the structure of AMTB, which could have improved selectivity and efficacy.
Synthesemethoden
The synthesis of AMTB can be achieved through a multistep process that involves the use of various reagents and catalysts. One common method involves the reaction of 2,4-dimethylphenol with trifluoroacetic anhydride to produce a trifluoroacetate intermediate. This intermediate is then treated with sodium azide and triphenylphosphine to form the corresponding azide, which is then reduced with hydrogen gas to give AMTB.
Wissenschaftliche Forschungsanwendungen
AMTB has been studied for its potential applications in various fields of scientific research. One area of interest is in the study of ion channels, specifically the transient receptor potential (TRP) channels. AMTB has been found to be a potent inhibitor of the TRPM8 channel, which is involved in the sensation of cold temperatures. This inhibition has potential applications in the treatment of conditions such as chronic pain and migraine headaches.
Eigenschaften
IUPAC Name |
2-(2-amino-1,1,1,3,3,3-hexafluoropropan-2-yl)-4-methylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F6NO/c1-5-2-3-7(18)6(4-5)8(17,9(11,12)13)10(14,15)16/h2-4,18H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVRKLRVFFGGIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(C(F)(F)F)(C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-{2-[(2-thienylcarbonyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B5394863.png)
![5-(3-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5394877.png)
![methyl 5-(aminocarbonyl)-2-{[2-cyano-3-(1-methyl-1H-pyrrol-2-yl)acryloyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5394889.png)
![methyl {4-[(3-sec-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetate](/img/structure/B5394895.png)

![3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5394899.png)
![7-{3-[4-(2,3-dimethylphenyl)-1-piperazinyl]-3-oxopropyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5394912.png)
![3-methyl-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]pyrrolidin-3-yl}-1H-pyrazole-5-carboxamide](/img/structure/B5394925.png)
![2-(2-fluoro-5-methoxyphenyl)-4-[(2-isopropyl-1H-imidazol-1-yl)methyl]-5-methyl-1,3-oxazole hydrochloride](/img/structure/B5394931.png)

![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B5394940.png)

![3-[3-(5-phenyl-2H-tetrazol-2-yl)propanoyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5394945.png)